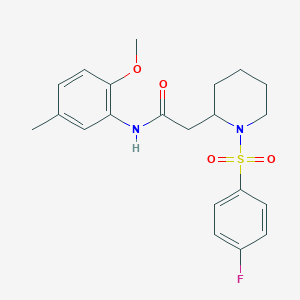

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-15-6-11-20(28-2)19(13-15)23-21(25)14-17-5-3-4-12-24(17)29(26,27)18-9-7-16(22)8-10-18/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFMPMVFUCPMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperidine Ring : Provides a basic scaffold for interaction with biological targets.

- Sulfonyl Group : Enhances stability and reactivity.

- 4-Fluorophenyl Group : Increases binding affinity to various receptors.

- Methoxy and Methyl Substituents : Potentially influence pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the sulfonyl moiety contributes to the compound's overall stability. The piperidine structure allows for diverse interactions with biological molecules, which may lead to therapeutic effects against various diseases.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition. For instance:

- Acetylcholinesterase Inhibition : Compounds related to this structure have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's disease. The IC50 values for related compounds range from 0.63 µM to 2.14 µM .

2. Antibacterial Activity

Studies on structurally analogous compounds reveal moderate to strong antibacterial activity against various strains, including:

- Salmonella typhi

- Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

3. Anticancer Properties

Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific pathways. The sulfonyl group, in particular, has been associated with anticancer activities due to its ability to interact with cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study synthesized a series of piperidine derivatives, including those similar to our compound, and evaluated their AChE inhibitory effects. The most active derivatives exhibited IC50 values significantly lower than those of standard inhibitors, indicating a promising avenue for developing new treatments for Alzheimer's disease .

Case Study: Antibacterial Screening

In another investigation, various piperidine derivatives were tested against common bacterial strains. The results showed that certain derivatives displayed potent antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Key Observations :

- The target compound’s piperidine-sulfonamide core distinguishes it from piperazine-based analogs (e.g., AMG628 ) and indole derivatives (e.g., compound 37 ) .

- Substituents on the aromatic rings (e.g., nitro, methoxy, methyl) influence solubility, bioavailability, and target affinity. For instance, the 2-methoxy-5-methylphenyl group in the target compound may enhance lipophilicity compared to the 5-nitro substituent in the piperazine analog .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the sulfonylpiperidine intermediate .

- Step 2 : Acetamide coupling via activation of the carboxylic acid precursor (e.g., using HATU or DCC) with the aniline derivative (2-methoxy-5-methylaniline). Purification via column chromatography (silica gel, gradient elution) is critical to achieving >95% purity .

- Validation : Confirm intermediate structures using -NMR (e.g., sulfonyl group protons at δ 7.6–8.0 ppm) and final compound purity via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and -NMR to resolve the acetamide carbonyl signal (~170 ppm) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are standard for in vitro studies .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve sulfonyl and acetamide spatial orientation, as demonstrated for structurally related N-(aryl)acetamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Core Modifications : Test substituents on the piperidine ring (e.g., fluorine vs. chlorine at the phenylsulfonyl group) and methoxy/methyl groups on the aniline moiety. Use molecular docking against proposed targets (e.g., kinase domains) to prioritize analogs .

- Biological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) and compare with parent compound. For example, LDK378 (a kinase inhibitor) employed iterative SAR to enhance selectivity .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity trends .

Q. What experimental models are suitable for evaluating in vivo efficacy and toxicity?

- Methodological Answer :

- Efficacy : Subcutaneous xenograft models (e.g., ALK-positive tumors in rats) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements and validate target engagement via immunohistochemistry (e.g., phospho-ALK staining) .

- Toxicity : Acute toxicity profiling in rodents (OECD 423 guidelines) with focus on neurological and hepatic biomarkers (ALT/AST levels). Include histopathology of organs with high CYP450 expression (liver, kidneys) .

Q. How can contradictory data on target selectivity be resolved?

- Methodological Answer :

- Off-Target Screening : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity. For example, methoxyacetylfentanyl analogs showed unexpected µ-opioid receptor affinity despite structural dissimilarity .

- Mechanistic Studies : Employ CRISPR knockouts of suspected off-targets (e.g., GPCRs) in cell-based assays to isolate primary mechanisms .

- Data Reconciliation : Apply statistical tools like Benjamini-Hochberg correction to minimize false discovery rates in high-throughput screens .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.